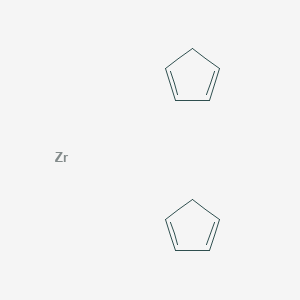
Zirconocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconocene, also known as this compound, is a compound that belongs to the class of metallocenes. These compounds are characterized by a metal atom sandwiched between two cyclopentadienyl anions. This compound is particularly notable for its stability and chemical inertness, making it a valuable catalyst in various organic transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cyclopenta-1,3-diene;zirconium typically involves the reaction of zirconium tetrachloride with cyclopentadiene in the presence of a reducing agent. One common method includes the use of lithium dimethylamino as a reducing agent under an inert atmosphere . The reaction proceeds as follows:
- Preparation of lithium dimethylamino by introducing dimethylamine gas into a solution of n-butyl lithium in n-hexane.
- Addition of zirconium tetrachloride to the solution of lithium dimethylamino.
- Distillation of cyclopentadiene monomer from dicyclopentadiene.
- Reaction of cyclopentadiene monomer with tetra(dimethylamino)zirconium to form tris(dimethylamino)cyclopentadienyl zirconium .
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;zirconium often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Zirconocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions include various zirconium complexes, which are valuable in catalysis and materials science .
Aplicaciones Científicas De Investigación
Zirconocene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic transformations.
Biology: Research is ongoing into its potential use in biological systems, particularly in drug delivery.
Medicine: The compound is being investigated for its potential in cancer treatment due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene;zirconium involves its ability to form stable complexes with various ligands. These complexes can then participate in catalytic cycles, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include the activation of small molecules and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Titanocene: Similar to zirconocene but with titanium as the central metal atom.
Ferrocene: Contains iron as the central metal atom and is known for its stability and use in various applications.
Ruthenocene: Contains ruthenium and is used in catalysis and materials science.
Uniqueness
This compound is unique due to its high stability and chemical inertness, which make it an excellent catalyst for a wide range of reactions. Its ability to form stable complexes with various ligands also sets it apart from other metallocenes .
Propiedades
Fórmula molecular |
C10H12Z |
|---|---|
Peso molecular |
223.43 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;zirconium |
InChI |
InChI=1S/2C5H6.Zr/c2*1-2-4-5-3-1;/h2*1-4H,5H2; |
Clave InChI |
ZMMRKRFMSDTOLV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1.C1C=CC=C1.[Zr] |
Sinónimos |
Cp2ZrCl2 cpd zirconocene Zirconocene dichloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


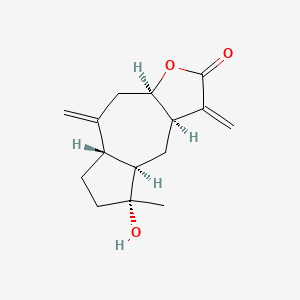
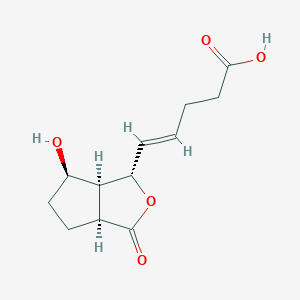
![Furo[3,2-b]pyridine](/img/structure/B1253681.png)
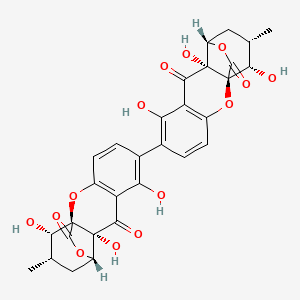
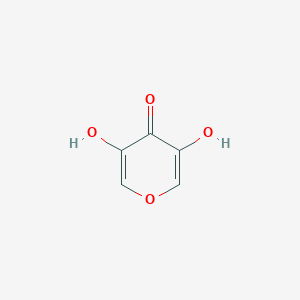
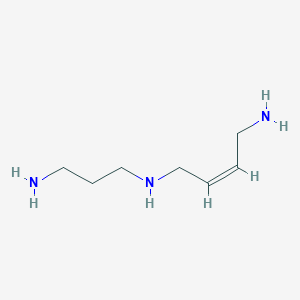
![17-Methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B1253687.png)
![(1S,11R,18S)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1253690.png)
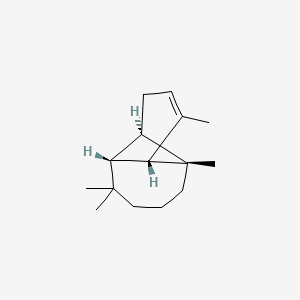
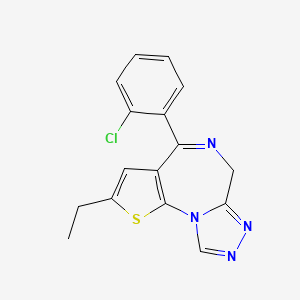
![3-[(8Z,11Z)-Pentadeca-8,11-dien-1-YL]benzene-1,2-diol](/img/structure/B1253693.png)
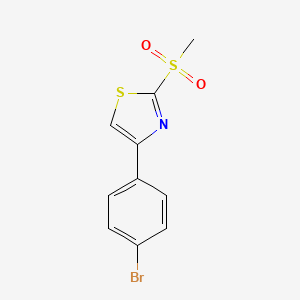
![[(1S,2R,4S,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253702.png)

